molecular formula C10H13BrN2O B13175162 N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide

N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide

Cat. No.: B13175162
M. Wt: 257.13 g/mol
InChI Key: MQXZQWZUFBPCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR : The proton NMR spectrum exhibits signals corresponding to the aromatic protons (δ 6.8–7.3 ppm), methyl groups (δ 2.2–2.5 ppm), and amide protons (δ 6.1 ppm). The deshielding effect of the bromine atom shifts the aromatic protons downfield.
  • $$ ^{13}\text{C} $$ NMR : Key signals include the carbonyl carbon (δ 168–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum shows a strong absorption band at 1650–1680 cm$$ ^{-1} $$ , attributed to the carbonyl (C=O) stretch of the acetamide group. Additional bands at 3300–3500 cm$$ ^{-1} $$ correspond to N-H stretching vibrations.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 257 ($$ [\text{M}]^+ $$), with fragmentation patterns consistent with the loss of bromine (Δm/z 79/81) and methyl groups.

Spectroscopic Technique Key Peaks/Assignments
$$ ^1\text{H} $$ NMR δ 2.3 (N–CH$$ _3 $$), δ 7.1 (Ar–H)
IR 1665 cm$$ ^{-1} $$ (C=O)
MS m/z 257 ($$ [\text{M}]^+ $$)

X-ray Crystallographic Studies and Molecular Geometry

X-ray crystallographic data for this compound remains limited in public databases. However, analogous brominated acetamides exhibit monoclinic crystal systems with space group P2$$ _1 $$/c. The molecular geometry typically features a planar acetamide group and a dihedral angle of 110–120° between the phenyl ring and the acetamide plane.

Computational models predict bond lengths of 1.39 Å for C-Br and 1.23 Å for C=O, consistent with sp$$ ^2 $$-hybridized carbons. The methylamino side chain adopts a staggered conformation to minimize steric hindrance.

Tautomeric Forms and Conformational Analysis

Tautomerism in this compound is restricted due to the absence of enolizable protons adjacent to the carbonyl group. However, the methylamino group exhibits restricted rotation around the C-N bond, resulting in two conformational isomers (syn and anti) at room temperature. Variable-temperature NMR studies reveal an energy barrier of 8–10 kcal/mol for this rotation, with the anti conformation being thermodynamically favored.

The phenyl ring’s bromine and methyl substituents induce steric and electronic effects that stabilize specific conformers. Density functional theory (DFT) calculations suggest that the anti conformation reduces van der Waals repulsion between the methyl group and the acetamide backbone.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C10H13BrN2O/c1-7-5-8(11)3-4-9(7)13-10(14)6-12-2/h3-5,12H,6H2,1-2H3,(H,13,14)

InChI Key

MQXZQWZUFBPCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CNC

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrN2O
  • Molecular Weight : Approximately 293.59 g/mol
  • Structure : The compound features a bromo-substituted phenyl ring connected to a methylamino group and an acetamide structure, enhancing its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

  • Formation of the bromo-substituted phenyl ring : This step is crucial as the bromine atom enhances the compound's reactivity.
  • Introduction of the methylamino group : This is achieved through nucleophilic substitution reactions.
  • Acetamide formation : The final step involves coupling the intermediate with an acetamide moiety.

Each step requires precise control of reaction conditions to maximize yield and purity, often utilizing specific solvents and reagents.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its structural characteristics, particularly the bromine substitution, may enhance its binding affinity to biological targets compared to similar compounds.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest potential applications in treating bacterial and fungal infections.

2. Neurological Disorders

The compound has been studied for its role as an intermediate in synthesizing compounds targeting neurological disorders. It modulates enzyme activity, which may alter metabolic pathways relevant to conditions such as depression or anxiety.

The precise mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : Preliminary studies suggest it may influence neurotransmitter receptors, leading to altered synaptic transmission.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of amides similar to this compound demonstrated that modifications on the phenyl ring significantly impacted antimicrobial activity. Compounds with halogen substitutions showed enhanced efficacy against Gram-positive and Gram-negative bacteria.

Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives were tested for their antidepressant properties. Results indicated that certain modifications could lead to improved binding affinity for serotonin receptors, suggesting potential use in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Brominated Phenyl Derivatives
  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Replaces the 2-methyl group with a thiophene ring. This substitution confers antimycobacterial activity, as thiophene derivatives are known for their pharmacological versatility.
  • N-(4-Bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide ():
    Features a 3-methyl and 4-chlorophenyl group. The additional chlorine enhances electronegativity, which may increase binding affinity to hydrophobic pockets in target proteins. Molecular weight (338.63 g/mol) is higher than the target compound, likely affecting pharmacokinetics .
Methoxy and Heterocyclic Substitutions
  • N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (, Compound 17): Incorporates a methoxy group and ethylamino linker. The methoxy group improves water solubility compared to purely alkyl/halogenated derivatives, as seen in its use in melatonergic receptor studies .
  • 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (): Replaces the methylamino group with a phenoxy-pyrrolidinylsulfonyl moiety.

Variations in the Acetamide Moiety

  • 2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (, Compound 6a): Attaches the methylamino-acetamide to a thiazole-coumarin hybrid. The coumarin moiety introduces fluorescence properties, useful in bioimaging, while the thiazole ring may enhance metabolic stability .
  • N-(4-Hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride (): Substitutes the brominated phenyl with a hydroxycyclohexyl group. The hydroxy group increases hydrophilicity, improving aqueous solubility (as indicated by its commercial availability in hydrochloride form) .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide C₁₀H₁₃BrN₂O 257.13 4-Bromo-2-methylphenyl, methylamino Likely CNS or receptor-targeted activity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNO₂S 312.18 Thiophene, bromophenyl Antimycobacterial
2-(Methylamino)-N-(coumarin-thiazolyl)acetamide C₁₅H₁₃N₃O₃S 315.35 Coumarin-thiazole, methylamino Fluorescent probes, enzyme inhibition
N-(4-Bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide C₁₅H₁₃BrClNO 338.63 4-Chlorophenyl, 3-methyl Enhanced lipophilicity, antimicrobial

Key Research Findings

  • Receptor Binding: Compounds with methylamino groups (e.g., ) show improved interaction with G-protein-coupled receptors (GPCRs) due to hydrogen bonding and moderate lipophilicity .
  • Metabolic Stability: Brominated aromatic rings (e.g., ) delay oxidative metabolism, extending half-life compared to non-halogenated analogs .
  • Solubility : Hydrophilic substituents (e.g., hydroxycyclohexyl in ) enhance water solubility, whereas bulky groups (e.g., pyrrolidinylsulfonyl in ) may reduce bioavailability .

Preparation Methods

Synthesis of 4-bromo-2-methylaniline Intermediate

A patented process (CN103787895A) describes a reliable three-step synthesis pathway for preparing 4-bromo-2-methylaniline, which is a crucial precursor:

Step Description Conditions Outcome
1. Arylamine Protection Reaction of ortho-toluidine with acetic anhydride in a 3L three-neck flask at 50-70 °C under stirring Ortho-toluidine (10-11 g), acetic anhydride (11-13 g), reflux condensing tube, agitator, thermometer Formation of N-(2-methylphenyl)acetamide as white needle crystals after cooling and washing
2. Bromination Bromination of N-(2-methylphenyl)acetamide using N-bromo-succinimide (NBS) in a single-port flask under reflux for 4 hours NBS (17-18 g), solvent volume 40-60 mL, rapid stirring, reflux Formation of N-(4-bromo-2-methylphenyl)acetamide derivative
3. Hydrolysis Hydrolysis of the brominated acetamide with concentrated HCl and dioxane under reflux for 1.5-2.5 hours HCl (25-35 mL), dioxane (45-55 mL), reflux, neutralization with ammoniacal liquor to pH 8-10 Isolation of 4-bromo-2-aminotoluene after drying and recrystallization

This method is noted for its simplicity, environmental friendliness, high purity of product, and operational convenience.

Introduction of the Methylaminoacetamide Group

Following the preparation of the 4-bromo-2-methylaniline intermediate, the next stage involves coupling with a methylaminoacetamide moiety. Although direct literature on this exact coupling is sparse, typical synthetic strategies for such compounds involve:

A related compound, N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide, has been prepared by ensuring high-purity starting materials such as 4-bromo-2-methylphenyl isocyanate and 2-chloro-N-methylacetamide, indicating that halogenated aromatic amines can be functionalized via carbamoyl methylation and subsequent substitution reactions.

Comparative Data Table of Key Preparation Parameters

Parameter Arylamine Protection Bromination Hydrolysis
Reactants Ortho-toluidine, Acetic anhydride N-(2-methylphenyl)acetamide, N-bromo-succinimide Brominated acetamide, HCl, dioxane
Temperature 50-70 °C Reflux (~100 °C) Reflux (1.5-2.5 h)
Reaction Time Until precipitation (~1-2 h) 4 h reflux 1.5-2.5 h reflux
Solvent None or minimal (neat acetic anhydride) 40-60 mL solvent (not specified) 45-55 mL dioxane
Product Form White needle crystals Brominated acetamide solid 4-bromo-2-aminotoluene crystals
Purification Washing, drying Hot washing, drying Neutralization, filtration, recrystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.